Synthesis of Tin(II) Oxalate from Stannous Chloride: A Technical Guide
Synthesis of Tin(II) Oxalate from Stannous Chloride: A Technical Guide
Introduction
Tin(II) oxalate, also known as stannous oxalate (SnC₂O₄), is a white to off-white crystalline solid that serves as a significant precursor and catalyst in various chemical and materials science applications.[1][2] It is an inorganic salt of tin(II) and oxalic acid, characterized by its limited solubility in water and thermal decomposition to tin oxides.[1][3] This property makes it a valuable precursor for synthesizing tin-based materials like tin(II) oxide (SnO) and tin(IV) oxide (SnO₂), which are utilized in ceramics, gas sensors, and as anode materials for lithium-ion batteries.[2][4] Additionally, stannous oxalate is employed as a catalyst in esterification and polymerization reactions and as a mordant for dyeing and printing textiles.[1][5]
This technical guide provides an in-depth overview of the synthesis of tin(II) oxalate from stannous chloride (SnCl₂), targeting researchers, scientists, and professionals in drug development. It details various experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow.
Core Synthesis Pathway: Precipitation
The primary method for synthesizing tin(II) oxalate from stannous chloride is through a precipitation reaction.[6] This involves reacting an aqueous solution of stannous chloride with a solution containing an oxalate source, such as oxalic acid (H₂C₂O₄) or its alkali metal salts (e.g., ammonium oxalate, potassium oxalate).[6][7] The general chemical reaction is a double displacement or metathesis reaction, yielding insoluble tin(II) oxalate which precipitates from the solution.
SnCl₂ (aq) + C₂O₄²⁻ (aq) → SnC₂O₄ (s) + 2Cl⁻ (aq)
Key factors that influence the purity, yield, and physical characteristics of the final product include pH, temperature, reagent addition rate, and post-precipitation washing and drying procedures.[6][8] Controlling these parameters is crucial, especially to prevent the oxidation of the Sn²⁺ ion to Sn⁴⁺.[6]
Experimental Protocols
Several specific protocols for the synthesis of tin(II) oxalate from stannous chloride have been documented. The following sections detail the methodologies for key approaches.
Method 1: Reaction with Oxalic Acid
This method involves the direct reaction of stannous chloride with oxalic acid. Variations in temperature during precipitation can significantly affect the product's crystal size and properties.[6]
Protocol:
-
Prepare a solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) by dissolving it in distilled water. The solution is typically heated to around 60°C to ensure complete dissolution.[9]
-
Separately, an aqueous solution of high-purity stannous chloride is prepared.[9]
-
The stannous chloride solution is added dropwise to the heated oxalic acid solution over a period of approximately one hour while maintaining the temperature and stirring.[6][9]
-
The resulting mixture, which is strongly acidic (pH ≈ 1), is then cooled to room temperature (around 26°C) and stirred for an additional 60 minutes to allow for complete precipitation of a white crystalline solid.[6][9]
-
The precipitate is collected via filtration.
-
The collected solid is washed thoroughly with distilled water to remove residual chloride ions. The absence of chloride in the wash water can be confirmed with a silver nitrate test.[6]
-
The final product is dried under vacuum at a controlled temperature (e.g., 80°C) to yield pure stannous oxalate.[6]
A comparative study highlights the difference between "cold" (25°C) and "hot" (60°C) precipitation. The hot method yields larger, more defined crystals but may require longer drying times.[6]
Method 2: Reaction with Ammonium Oxalate
Using ammonium oxalate instead of oxalic acid can help reduce the free acid content in the reaction mixture, which simplifies the purification process.[6]
Protocol:
-
An ammonium oxalate solution is prepared by dissolving oxalic acid and an ammonia solution (e.g., 25% NH₃) in distilled water at approximately 60°C.[9][10]
-
A high-purity stannous chloride solution is added dropwise to the ammonium oxalate solution over about 45 minutes with constant stirring, maintaining the temperature at 60°C.[6][9]
-
After the addition is complete, the mixture has a pH of approximately 1-2.[9]
-
The solution is cooled to 20°C to facilitate the precipitation of stannous oxalate.[6]
-
The precipitate is filtered and washed extensively with distilled water (e.g., three wash cycles) to minimize chloride ion contamination to levels below 0.002%.[6]
-
The product is then dried to obtain stannous oxalate.
Method 3: Reaction with Potassium Oxalate
Another variation involves the use of potassium oxalate, which also proceeds via a double displacement reaction.[1][7]
Protocol:
-
Prepare a solution of potassium oxalate in industrial water, adjusting the pH to a weakly acidic range of 6-7.[7]
-
Add stannous chloride to the potassium oxalate solution.
-
The reaction is maintained at a constant temperature (e.g., 50-60°C) for approximately 2 hours.[7]
-
The pH of the solution is then adjusted to a weakly alkaline range of 7-8.[7]
-
The temperature of the resulting solution is adjusted to 35-40°C before filtering to collect the precipitate.[7]
-
The collected precipitate is washed and dried under reduced pressure to yield the final stannous oxalate product.[7]
Data Presentation
The following tables summarize the quantitative data from the described experimental protocols.
Table 1: Synthesis via Reaction with Oxalic Acid
| Parameter | Value | Reference |
|---|---|---|
| Oxalic Acid Dihydrate | 63 g | [6][9] |
| Distilled Water (for Oxalic Acid) | 150 g | [6][9] |
| Stannous Chloride Solution (44.8% SnCl₂) | 211.5 g | [6][9] |
| Reaction Temperature | 60°C | [9] |
| Addition Time | ~1 hour | [6][9] |
| Cooling Temperature | 26°C | [6] |
| Stirring Time (post-cooling) | 60 minutes | [6][9] |
| Final pH | ~1 | [9] |
| Yield | 77.4 g | [6] |
| Total Tin Content (Product) | 55.4% | [6] |
| Theoretical Tin Content | 56.7% |[6] |
Table 2: Comparison of Cold vs. Hot Precipitation with Oxalic Acid
| Parameter | Cold Method | Hot Method | Reference |
|---|---|---|---|
| Temperature | 25°C | 60°C | [6] |
| Median Crystallite Size | 5.8 µm | 12.5 µm | [6] |
| Drying Temperature | 110°C | 140°C | [6] |
| Drying Time (to ≤0.1% moisture) | 30 hours | 50 hours | [6] |
| Tin Content | 55.4% | 57.4% |[6] |
Table 3: Synthesis via Reaction with Ammonium Oxalate
| Parameter | Value | Reference |
|---|---|---|
| Oxalic Acid Dihydrate | 63 g | [6][9] |
| Ammonia Solution (25% NH₃) | 68 g | [6][9] |
| Distilled Water | 450 g | [6][9] |
| Stannous Chloride Solution (42.1% SnCl₂) | 225.6 g | [6][9] |
| Reaction Temperature | 60°C | [9] |
| Addition Time | 45 minutes | [6][9] |
| Cooling Temperature | 20°C | [6] |
| Final pH | 1-2 | [9] |
| Yield | 96.9 g | [6] |
| Total Tin Content (Product) | 54.0% | [6] |
| Sn(II) Content (Product) | 53.7% |[6] |
Experimental Workflow Visualization
The general workflow for the synthesis of tin(II) oxalate from stannous chloride via precipitation is illustrated below.
Caption: General experimental workflow for tin(II) oxalate synthesis.
Conclusion
The synthesis of tin(II) oxalate from stannous chloride is a well-established process primarily achieved through controlled precipitation reactions. The choice of oxalate source—be it oxalic acid, ammonium oxalate, or potassium oxalate—and the precise control of reaction parameters such as temperature and pH are critical for determining the final product's yield, purity, and crystalline structure. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists to reproduce and optimize the synthesis for various applications, from catalysis to materials science.
References
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- 5. Stannous oxalate | 814-94-8 [chemicalbook.com]
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- 7. CN110172020A - A kind of preparation method of stannous oxalate - Google Patents [patents.google.com]
- 8. Synthesis of Tin Oxide (SnO2) by the Oxalate Route: Effects of Addition Method and Ageing | Scientific.Net [scientific.net]
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